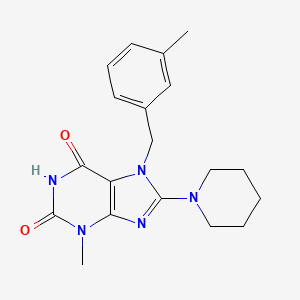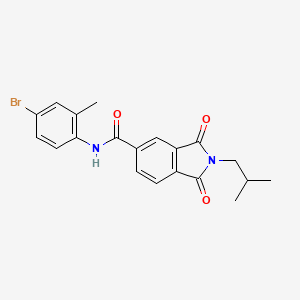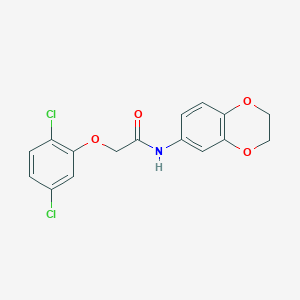
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as MRS1477, is a purinergic receptor antagonist. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a purinergic receptor antagonist that selectively binds to the P2Y6 receptor. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, cancer, and neurological disorders. By inhibiting the activation of the P2Y6 receptor, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, by inhibiting the activation of the NLRP3 inflammasome. 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can also inhibit the proliferation and migration of cancer cells by inhibiting the activation of the P2Y6 receptor. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can reduce the release of glutamate, which is involved in the pathogenesis of several neurological disorders.
Advantages and Limitations for Lab Experiments
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a selective P2Y6 receptor antagonist, which allows for the specific modulation of the P2Y6 receptor. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have low toxicity and good pharmacokinetic properties. However, there are also some limitations to using 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments. It can be difficult to obtain and synthesize, and its effects may be influenced by other purinergic receptors.
Future Directions
There are several future directions for the research and development of 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, the development of selective P2Y6 receptor agonists may provide new insights into the physiological and pathological functions of the P2Y6 receptor.
Scientific Research Applications
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, which is involved in the pathogenesis of several inflammatory diseases. 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects by reducing the release of glutamate, which is involved in the pathogenesis of several neurological disorders.
properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-8-14(11-13)12-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-9-4-3-5-10-23/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETPWJMEIXGCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570287.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570302.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3570324.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3570331.png)
![2'-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3570332.png)
![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)
![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3570358.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570378.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570380.png)